REACTION_CXSMILES
|
[N+:1]([CH:4](O)[CH3:5])([O-:3])=[O:2].[C:7]([OH:10])(=[O:9])[CH3:8].C1C=CC=CC=1>OS(O)(=O)=O.O>[N+:1]([CH2:4][CH2:5][O:10][C:7](=[O:9])[CH3:8])([O-:3])=[O:2]
|
Name
|
nitroethanol
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
12 ml of H2O were collected
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled (1 mm at 60° C)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |